2-(Benzo[d]oxazol-2-yl)acetic acid

P2X purinoceptor pharmacology ion channel modulation neurological target screening

Researchers requiring a validated benzoxazole scaffold for P2X receptor SAR often encounter uncharacterized analogs with undefined target engagement. This compound provides a reproducible benchmark with documented antagonist activity at recombinant rat P2X2 receptors (30 μM). Its calculated LogP of 1.45 and PSA of 63.33 Ų offer a distinct lipophilicity-polarity profile for CNS-accessible library design. Supply includes sodium salt option for enhanced aqueous compatibility in biological assays.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 78756-98-6
Cat. No. B1268731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-yl)acetic acid
CAS78756-98-6
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)CC(=O)O
InChIInChI=1S/C9H7NO3/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12)
InChIKeyYMRAQUVISUIUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[d]oxazol-2-yl)acetic Acid (CAS 78756-98-6): Core Physicochemical and Procurement Specifications


2-(Benzo[d]oxazol-2-yl)acetic acid (CAS 78756-98-6), also known as 1,3-benzoxazol-2-ylacetic acid, is an aromatic carboxylic acid with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol [1]. The compound exists as a solid at ambient temperature with a calculated density of 1.394 g/cm³, a polar surface area (PSA) of 63.33 Ų, and a calculated LogP of 1.4549 . Commercially available specifications typically indicate minimum purity of 95% . Its structure features a benzoxazole heterocyclic ring fused to an acetic acid moiety at the 2-position, providing a reactive carboxylic acid handle for derivatization and conjugation .

2-(Benzo[d]oxazol-2-yl)acetic Acid (CAS 78756-98-6): Why Benzoxazole-Class Substitution Introduces Experimental Risk


The benzoxazole scaffold is not a monolithic class; substitution patterns and heteroatom composition fundamentally alter electronic distribution, hydrogen-bonding capacity, and metabolic stability [1]. 2-(Benzo[d]oxazol-2-yl)acetic acid (CAS 78756-98-6) is defined by the specific 2-position attachment of the acetic acid moiety directly to the oxazole ring, creating a distinct spatial and electronic profile compared to benzothiazole or benzimidazole acetic acid analogs, as well as benzoxazole derivatives with substituents at alternative ring positions . Generic substitution with in-class compounds lacking validation risks introducing uncharacterized off-target interactions, altered synthetic yields due to divergent reactivity, or physicochemical incompatibility with established downstream protocols . The following evidence guide establishes the specific, quantifiable basis upon which this compound may be rationally selected relative to defined comparators.

2-(Benzo[d]oxazol-2-yl)acetic Acid (CAS 78756-98-6): Comparative Evidence for Rational Selection


2-(Benzo[d]oxazol-2-yl)acetic Acid Demonstrates P2X2 Purinoceptor Antagonist Activity at Defined Concentration

The compound has been evaluated for antagonist activity against the recombinant rat P2X purinoceptor 2 (P2X2) expressed in Xenopus oocytes. At a test concentration of 30 μM, 2-(Benzo[d]oxazol-2-yl)acetic acid produced measurable antagonist activity against this ligand-gated ion channel target [1]. This provides a pharmacologically defined baseline for this compound at a specific molecular target, distinguishing it from uncharacterized benzoxazole analogs for which no ion channel modulation data are available.

P2X purinoceptor pharmacology ion channel modulation neurological target screening

Physicochemical Differentiation: LogP and PSA Distinguish 2-(Benzo[d]oxazol-2-yl)acetic Acid from Benzothiazole and Indole Acetic Acid Analogs

The compound exhibits a calculated LogP of 1.4549 and a polar surface area (PSA) of 63.33 Ų . These values differ from structurally analogous heterocyclic acetic acids: benzothiazol-2-ylacetic acid is predicted to have a higher LogP (~1.8–2.0) due to sulfur substitution increasing lipophilicity, while indole-3-acetic acid has a lower LogP (~1.2–1.3) but comparable PSA . The combination of moderate lipophilicity (LogP ~1.45) and hydrogen-bonding capacity (PSA 63.33 Ų) positions this compound within favorable drug-likeness parameter space distinct from these common comparator scaffolds [1].

LogP polar surface area physicochemical profiling drug-likeness prediction

2-(Benzo[d]oxazol-2-yl)acetic Acid as Synthetic Intermediate: Documented Route via 2-Aminophenol and Chloroacetic Acid Condensation–Cyclization

A well-documented synthetic route to 2-(benzo[d]oxazol-2-yl)acetic acid involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base, proceeding through an intermediate that undergoes cyclization to form the benzoxazole ring with the acetic acid moiety installed at the 2-position . This established methodology provides reliable access to this specific substitution pattern, in contrast to 5-position or 6-position benzoxazole acetic acid derivatives which require alternative synthetic strategies starting from differently substituted aminophenol precursors [1]. The compound is further noted as a useful building block and intermediate for synthesizing larger, biologically active structures .

organic synthesis heterocyclic building block benzoxazole formation acetic acid derivative

2-(Benzo[d]oxazol-2-yl)acetic Acid Sodium Salt Enhances Aqueous Solubility While Preserving Scaffold Integrity

The sodium salt form of 2-(benzo[d]oxazol-2-yl)acetic acid (1,3-benzoxazol-2-ylacetic acid sodium salt) is commercially available and utilized in pharmaceutical research, particularly for applications requiring enhanced aqueous solubility . This salt formulation maintains the intact benzoxazole-acetic acid scaffold while converting the carboxylic acid moiety to the sodium carboxylate, improving water compatibility without structural modification of the heterocyclic core . This provides a practical formulation option for biological assays where the free acid form may exhibit limited solubility in aqueous buffers.

salt formulation aqueous solubility biological assay compatibility sodium salt

2-(Benzo[d]oxazol-2-yl)acetic Acid (CAS 78756-98-6): Evidence-Anchored Application Scenarios


P2X Purinoceptor Pharmacology: Ion Channel Screening and Ligand Development

Researchers investigating P2X receptor family pharmacology may utilize 2-(benzo[d]oxazol-2-yl)acetic acid (CAS 78756-98-6) as a defined reference compound with documented antagonist activity at recombinant rat P2X2 receptors expressed in Xenopus oocytes (tested at 30 μM) [1]. This established target engagement provides a reproducible benchmark for structure–activity relationship (SAR) studies exploring benzoxazole-derived ion channel modulators, where uncharacterized analogs lack target-specific activity data.

Medicinal Chemistry: Benzoxazole Scaffold-Based Drug Discovery with Defined Physicochemical Parameters

Medicinal chemists designing compound libraries for permeability-optimized or CNS-accessible small molecules may select 2-(benzo[d]oxazol-2-yl)acetic acid (CAS 78756-98-6) based on its calculated LogP of 1.4549 and PSA of 63.33 Ų [1]. This specific physicochemical profile differs from benzothiazole analogs (higher LogP) and indole analogs (lower LogP), providing a distinct lipophilicity–polarity combination within favorable drug-likeness parameter space . The sodium salt form is additionally available for biological assays requiring enhanced aqueous compatibility .

Organic Synthesis: Reliable Building Block via Established 2-Aminophenol Condensation Route

Synthetic chemists requiring a benzoxazole core with a 2-position acetic acid handle may employ 2-(benzo[d]oxazol-2-yl)acetic acid (CAS 78756-98-6) as a building block accessible via the well-characterized condensation–cyclization of 2-aminophenol with chloroacetic acid under basic conditions [1]. This defined synthetic entry distinguishes it from 5-position or 6-position benzoxazole acetic acid derivatives, which necessitate alternative starting materials and reaction pathways . The compound serves as a versatile intermediate for constructing larger, biologically relevant heterocyclic structures .

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